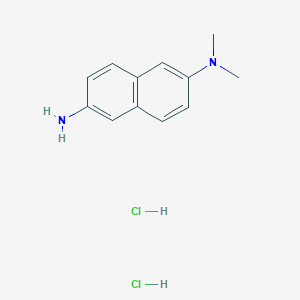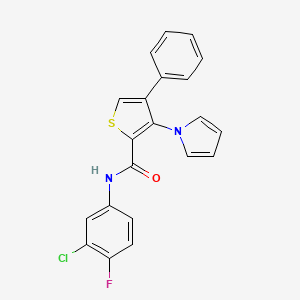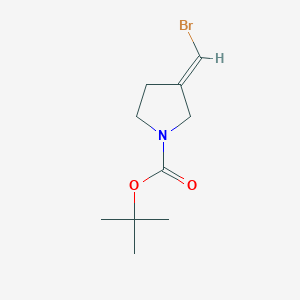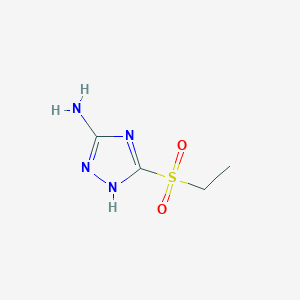![molecular formula C23H25ClN4O5S2 B2378152 ethyl 4-(2-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate CAS No. 1795085-01-6](/img/structure/B2378152.png)
ethyl 4-(2-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a thieno[3,2-d]pyrimidin-3(4H)-yl group, a piperidine ring, and a carboxylate ester group. The presence of these functional groups suggests that the compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a large number of atoms. The exact structure would depend on the specific arrangement of these atoms and the configuration of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the carboxylate ester group could undergo hydrolysis to form a carboxylic acid and an alcohol. The thieno[3,2-d]pyrimidin-3(4H)-yl group and the piperidine ring could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxylate ester group could make the compound somewhat polar, which would affect its solubility in various solvents. The compound’s melting and boiling points, density, and other physical properties would also depend on its specific structure .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Synthesis of Thienopyrimidines and Derivatives
The scientific research around thienopyrimidine derivatives primarily involves their synthesis and the exploration of their biological activities. A notable example is the synthesis of novel compounds derived from visnaginone and khellinone, which have shown significant anti-inflammatory and analgesic activities. These compounds were synthesized through various chemical reactions, yielding heterocyclic compounds with potential therapeutic applications due to their cyclooxygenase inhibition and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity
Some thienopyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, new pyridine derivatives showed variable and modest activity against bacteria and fungi, indicating the potential for developing new antimicrobial agents from this chemical framework (Patel, Agravat, & Shaikh, 2011).
Chemical Transformations and Derivative Synthesis
Chemical Transformations for New Compounds
The versatility of thienopyrimidines is also highlighted in studies exploring chemical transformations to synthesize new derivatives. For example, ethyl chloroformate/DMF mixture was used for ring closure of certain thiazole-carboxamide to thiazolo[5,4-d]pyrimidin-7(6H)-one, leading to derivatives with molluscicidal properties (El-bayouki & Basyouni, 1988). This demonstrates the chemical flexibility of thienopyrimidine scaffolds for generating bioactive compounds.
Anticancer and Analgesic Activities
Anticancer and Mitotic Inhibition
Alterations at specific positions of ethyl (5-amino-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates, related to thienopyrimidines, have shown to significantly affect cytotoxicity and the inhibition of mitosis in leukemia cells. This indicates the potential for designing antimitotic agents based on thienopyrimidine derivatives for cancer therapy (Temple, Rener, Comber, & Waud, 1991).
Analgesic and Antiparkinsonian Activities
Thienopyrimidine derivatives have also been evaluated for their analgesic and antiparkinsonian activities. Some compounds demonstrated good activity in these areas, comparable to known drugs such as Valdecoxib and Benzatropine, underscoring their potential in pain management and Parkinson's disease treatment (Amr, Maigali, & Abdulla, 2009).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The compound is an intermediate in the synthesis of Apixaban , a novel oral anticoagulant . It primarily targets Factor Xa , an important clotting factor in the blood coagulation cascade .
Mode of Action
The compound, as part of Apixaban, acts as a direct inhibitor of Factor Xa . By binding to the active site of Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation .
Biochemical Pathways
The compound affects the coagulation cascade , a series of reactions that ultimately leads to the formation of a blood clot . By inhibiting Factor Xa, it disrupts this cascade, preventing the formation of thrombin and fibrin, the key components of blood clots .
Pharmacokinetics
It has multiple elimination pathways, making it potentially suitable for patients with liver disease or kidney impairment .
Result of Action
The primary result of the compound’s action is the prevention of blood clot formation . This can help prevent conditions caused by blood clots, such as stroke and systemic embolism .
Action Environment
Environmental factors such as pH and temperature could potentially influence the stability and efficacy of the compound. It’s worth noting that the compound should be stored in a sealed, dry environment at 2-8°C .
Propiedades
IUPAC Name |
ethyl 4-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxothieno[3,2-d]pyrimidin-3-yl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O5S2/c1-3-33-23(31)27-9-6-15(7-10-27)28-21(30)20-16(8-11-34-20)26-22(28)35-13-19(29)25-17-12-14(24)4-5-18(17)32-2/h4-5,8,11-12,15H,3,6-7,9-10,13H2,1-2H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEVTQKBYOPERT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=CC(=C4)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-methoxyphenyl)-N-[4-(methylsulfanyl)benzyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2378072.png)
![2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2378074.png)

![Ethyl 5-(5-chloro-2-nitrobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2378077.png)
![N-(2-chloro-5-methoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2378078.png)


![N-(2-ethoxyphenyl)-2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2378083.png)

![3-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2378085.png)


